molecular formula C23H24BrNO5 B11107557 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione

9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione

Cat. No.: B11107557
M. Wt: 474.3 g/mol
InChI Key: KLNWZMCTQPAJAO-UHFFFAOYSA-N
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Description

The compound 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione is a synthetic organic molecule characterized by its complex structure, which includes a xanthene core substituted with bromine and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione typically involves multi-step organic reactions. One common method includes:

    Formation of the Xanthene Core: The xanthene core can be synthesized through the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with appropriate aldehydes under acidic or basic conditions.

    Introduction of Bromine and Nitro Groups: The bromine and nitro substituents are introduced via electrophilic aromatic substitution reactions. For instance, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while nitration can be performed using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the xanthene core, leading to the formation of quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

    Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound can be used as fluorescent probes due to the xanthene core, which is known for its fluorescence properties. These probes can be used in imaging and diagnostic applications.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s derivatives may exhibit biological activity, such as antimicrobial or anticancer properties, which are subjects of ongoing research.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its chromophoric properties. It may also find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione depends on its specific application. For instance, as a fluorescent probe, it interacts with light to emit fluorescence, which can be used for imaging. In medicinal applications, its mechanism would involve interactions with biological targets such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye.

    Rhodamine: Similar to fluorescein, used in various imaging applications.

    Eosin: A brominated xanthene dye used in histology.

Uniqueness

Compared to these similar compounds, 9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-2,3,7,8-tetrahydro-1H-xanthene-4,5(6H,9H)-dione is unique due to its specific substitution pattern, which can impart different chemical and physical properties. This uniqueness can be leveraged to develop specialized applications that are not possible with other xanthene derivatives.

Properties

Molecular Formula

C23H24BrNO5

Molecular Weight

474.3 g/mol

IUPAC Name

9-(4-bromo-3-nitrophenyl)-2,2,7,7-tetramethyl-3,6,8,9-tetrahydro-1H-xanthene-4,5-dione

InChI

InChI=1S/C23H24BrNO5/c1-22(2)8-13-19(12-5-6-15(24)16(7-12)25(28)29)14-9-23(3,4)11-18(27)21(14)30-20(13)17(26)10-22/h5-7,19H,8-11H2,1-4H3

InChI Key

KLNWZMCTQPAJAO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)OC3=C(C2C4=CC(=C(C=C4)Br)[N+](=O)[O-])CC(CC3=O)(C)C)C

Origin of Product

United States

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